Ozarelix

Description

This compound is a highly modified, fourth generation linear decapeptide with gonadotropin-releasing hormone (GnRH or LHRH) antagonizing properties. This compound competitively binds to and blocks the gonadotropin releasing hormone receptor in the anterior pituitary gland, thereby inhibiting the secretion and release of luteinizing hormone (LH) and follicle stimulating hormone (FSH). In males, the inhibition of LH secretion prevents the release of testosterone. As a result, this may relieve symptoms associated with hormonally dependent disease states such as hormone-dependent prostate cancer.

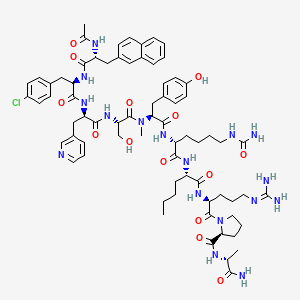

a synthetic decapeptide, water-soluble LHRH antagonist; structure in first source

Properties

IUPAC Name |

(2S)-1-[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-acetamido-3-naphthalen-2-ylpropanoyl]amino]-3-(4-chlorophenyl)propanoyl]amino]-3-pyridin-3-ylpropanoyl]amino]-3-hydroxypropanoyl]-methylamino]-3-(4-hydroxyphenyl)propanoyl]amino]-6-(carbamoylamino)hexanoyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]-N-[(2R)-1-amino-1-oxopropan-2-yl]pyrrolidine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C72H96ClN17O14/c1-5-6-17-52(63(96)85-54(19-12-33-79-71(75)76)70(103)90-34-13-20-59(90)67(100)81-42(2)61(74)94)83-62(95)53(18-9-10-32-80-72(77)104)84-68(101)60(39-45-24-29-51(93)30-25-45)89(4)69(102)58(41-91)88-66(99)57(38-47-14-11-31-78-40-47)87-65(98)56(36-44-22-27-50(73)28-23-44)86-64(97)55(82-43(3)92)37-46-21-26-48-15-7-8-16-49(48)35-46/h7-8,11,14-16,21-31,35,40,42,52-60,91,93H,5-6,9-10,12-13,17-20,32-34,36-39,41H2,1-4H3,(H2,74,94)(H,81,100)(H,82,92)(H,83,95)(H,84,101)(H,85,96)(H,86,97)(H,87,98)(H,88,99)(H4,75,76,79)(H3,77,80,104)/t42-,52+,53-,54+,55-,56-,57-,58+,59+,60+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KATZUZNTRINHDT-HALMFYTRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NC(C)C(=O)N)NC(=O)C(CCCCNC(=O)N)NC(=O)C(CC2=CC=C(C=C2)O)N(C)C(=O)C(CO)NC(=O)C(CC3=CN=CC=C3)NC(=O)C(CC4=CC=C(C=C4)Cl)NC(=O)C(CC5=CC6=CC=CC=C6C=C5)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N1CCC[C@H]1C(=O)N[C@H](C)C(=O)N)NC(=O)[C@@H](CCCCNC(=O)N)NC(=O)[C@H](CC2=CC=C(C=C2)O)N(C)C(=O)[C@H](CO)NC(=O)[C@@H](CC3=CN=CC=C3)NC(=O)[C@@H](CC4=CC=C(C=C4)Cl)NC(=O)[C@@H](CC5=CC6=CC=CC=C6C=C5)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C72H96ClN17O14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60183722 | |

| Record name | Ozarelix | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60183722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1459.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

295350-45-7 | |

| Record name | Ozarelix [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0295350457 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ozarelix | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12581 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Ozarelix | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60183722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 295350-45-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | OZARELIX | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q1IF8M2YL3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Ozarelix in Prostate Cancer: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ozarelix is a fourth-generation, linear decapeptide gonadotropin-releasing hormone (GnRH) antagonist.[1] In the context of prostate cancer, this compound exerts its therapeutic effects through a dual mechanism. Primarily, as a GnRH antagonist, it competitively binds to and blocks GnRH receptors in the anterior pituitary gland. This action inhibits the secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), leading to a rapid reduction in testosterone levels, a key driver of hormone-dependent prostate cancer growth.[2][3]

Beyond its systemic hormonal effects, compelling evidence demonstrates that this compound has direct anti-tumor activities on prostate cancer cells, particularly in androgen-independent models. This guide provides an in-depth technical overview of the core cellular and molecular mechanisms of action of this compound in prostate cancer cells, with a focus on its pro-apoptotic and cell cycle inhibitory effects.

Direct Anti-proliferative and Pro-apoptotic Effects of this compound

Studies on androgen-independent prostate cancer cell lines, DU145 and PC3, have revealed that this compound possesses direct anti-proliferative properties.[2] This activity is crucial for the treatment of castration-resistant prostate cancer (CRPC), where targeting androgen receptor signaling is no longer sufficient.

Induction of Apoptosis

This compound has been shown to induce apoptosis in hormone-refractory prostate cancer cells.[2] The apoptotic cascade initiated by this compound is multifaceted and involves the extrinsic apoptosis pathway.

A key finding is that this compound sensitizes TRAIL-resistant cancer cells to tumor necrosis factor-related apoptosis-inducing ligand (TRAIL)-mediated apoptosis.[2][4] This is a significant therapeutic implication, as many advanced cancers develop resistance to TRAIL. The combination of this compound with TRAIL leads to a synergistic increase in apoptosis.[4]

The underlying mechanism for this sensitization involves:

-

Down-regulation of c-FLIP(L): this compound reduces the levels of cellular FLICE-like inhibitory protein (c-FLIP(L)), a key anti-apoptotic protein that inhibits the activation of caspase-8.[2]

-

Upregulation of Death Receptors: this compound increases the expression and activity of the death receptors DR4 (TRAIL-R1), DR5 (TRAIL-R2), and Fas.[2] This enhances the cells' sensitivity to their respective ligands (TRAIL and FasL), thereby promoting the formation of the Death-Inducing Signaling Complex (DISC).

-

Caspase-8-Dependent Caspase-3 Activation: The culmination of these events is the activation of the initiator caspase-8, which in turn cleaves and activates the executioner caspase-3, leading to the dismantling of the cell.[2]

Cell Cycle Arrest

In addition to inducing apoptosis, this compound exerts a cytostatic effect by arresting the cell cycle. Specifically, treatment of androgen-independent prostate cancer cells with this compound leads to an accumulation of cells in the G2/M phase of the cell cycle.[2][5] This prevents the cells from proceeding through mitosis and further proliferation.

Signaling Pathways

The direct effects of this compound on prostate cancer cells are initiated by its binding to GnRH receptors expressed on these cells. Unlike the GnRH receptors in the pituitary which are coupled to Gαq proteins, the receptors on cancer cells are coupled to Gαi proteins. This differential coupling is believed to mediate the anti-proliferative signals.

This compound-Induced Apoptotic Signaling Pathway

The following diagram illustrates the proposed signaling cascade initiated by this compound, leading to apoptosis in prostate cancer cells.

Caption: this compound-induced apoptotic signaling cascade in prostate cancer cells.

Experimental Workflow for Assessing this compound's Effects

The following diagram outlines a typical experimental workflow to investigate the mechanism of action of this compound on prostate cancer cell lines.

Caption: Workflow for in vitro evaluation of this compound's mechanism of action.

Logical Relationship of this compound's Cellular Effects

This diagram illustrates the logical flow from this compound treatment to the ultimate outcomes of reduced cell proliferation and increased apoptosis.

Caption: Logical flow of this compound's effects on prostate cancer cells.

Quantitative Data Summary

The following tables summarize the available quantitative data regarding the effects of this compound on androgen-independent prostate cancer cell lines.

Table 1: Synergistic Apoptotic Effect of this compound with TRAIL

| Cell Line | Treatment | Percentage of Apoptotic Cells |

| DU145 & PC3 | TRAIL (500 ng/mL) alone | ~10% |

| DU145 & PC3 | This compound (20 ng/mL) + TRAIL (500 ng/mL) | ~60-70%[4] |

Experimental Protocols

Detailed protocols for the key experiments used to elucidate the mechanism of action of this compound are provided below. These are standardized protocols and may require optimization for specific laboratory conditions.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

-

Cell Seeding: Seed DU145 or PC3 cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator.

-

Treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of this compound (e.g., 0, 5, 10, 20 ng/mL) or vehicle control. Incubate for the desired time periods (e.g., 24, 48, 72, 96 hours).

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)

This method is used to determine the distribution of cells in the different phases of the cell cycle.

-

Cell Seeding and Treatment: Seed DU145 or PC3 cells in 6-well plates. Once they reach 60-70% confluency, treat with this compound at the desired concentration for 48 hours.

-

Cell Harvesting: Harvest both floating and adherent cells. Wash the cells with ice-cold PBS.

-

Fixation: Resuspend the cell pellet in 500 µL of ice-cold PBS and add 4.5 mL of ice-cold 70% ethanol dropwise while vortexing. Fix the cells overnight at -20°C.

-

Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in 500 µL of propidium iodide (PI) staining solution (50 µg/mL PI, 100 µg/mL RNase A, and 0.1% Triton X-100 in PBS). Incubate for 30 minutes at 37°C in the dark.[6]

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

-

Data Analysis: Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to quantify the percentage of cells in the G0/G1, S, and G2/M phases.

Caspase-8 Activity Assay (Colorimetric)

This assay quantifies the activity of caspase-8, a key initiator caspase in the extrinsic apoptosis pathway.

-

Cell Lysate Preparation: Seed and treat cells with this compound as described for the other assays. After treatment, harvest the cells and lyse them using a chilled lysis buffer provided in a commercial caspase-8 activity assay kit. Incubate on ice for 10 minutes.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a standard protein assay (e.g., Bradford assay).

-

Assay Reaction: In a 96-well plate, add 50 µL of cell lysate (containing 100-200 µg of protein) to each well. Add 50 µL of 2x reaction buffer containing DTT.

-

Substrate Addition: Add 5 µL of the caspase-8 substrate (e.g., Ac-IETD-pNA) to each well.

-

Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.

-

Absorbance Measurement: Measure the absorbance at 405 nm using a microplate reader.

-

Data Analysis: Calculate the fold-increase in caspase-8 activity by comparing the absorbance of the treated samples to the untreated control.

Conclusion

This compound demonstrates a multifaceted mechanism of action in prostate cancer cells that extends beyond its systemic androgen deprivation effects. Its ability to directly induce apoptosis and cell cycle arrest in androgen-independent prostate cancer cells highlights its potential as a therapeutic agent for advanced and castration-resistant disease. The sensitization of cancer cells to TRAIL-induced apoptosis is a particularly promising aspect of its activity. Further research to fully elucidate the upstream signaling events linking GnRH receptor activation to the observed downstream effects will provide a more complete understanding and may open avenues for novel combination therapies.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound, a fourth generation GnRH antagonist, induces apoptosis in hormone refractory androgen receptor negative prostate cancer cells modulating expression and activity of death receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]

- 4. Advances in hormonal therapies for hormone naïve and castration-resistant prostate cancers with or without previous chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound | GnRH antagonist | Probechem Biochemicals [probechem.com]

- 6. Combined Treatment of Androgen-Independent Prostate Cancer Cell Line DU145 with Chemotherapeutic Agents and Lithium Chloride: Effect on Growth Arrest and/or Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

Ozarelix: A Technical Deep-Dive into the Discovery and Development of a Fourth-Generation GnRH Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ozarelix (developmental code names D-63153, SPI-153) is a fourth-generation, linear decapeptide gonadotropin-releasing hormone (GnRH) antagonist.[1] Developed by AEterna Zentaris and Spectrum Pharmaceuticals, it was investigated for the treatment of hormone-dependent conditions, primarily prostate cancer and benign prostatic hyperplasia (BPH).[2][3] this compound functions by competitively blocking GnRH receptors in the anterior pituitary gland, leading to a rapid reduction in the secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[1] This, in turn, suppresses testosterone production in males.[1] While showing initial promise, the development of this compound for BPH was officially discontinued in January 2010 due to disappointing results in clinical trials.[4] This guide provides a comprehensive technical overview of the discovery, mechanism of action, and clinical development of this compound.

Introduction to GnRH Antagonists and the Rationale for this compound

Gonadotropin-releasing hormone (GnRH), a decapeptide produced in the hypothalamus, is a key regulator of the reproductive system.[5] It stimulates the pituitary gland to release LH and FSH, which in turn control steroidogenesis in the gonads.[6] In conditions like prostate cancer, which are often dependent on androgens for growth, suppressing testosterone production is a primary therapeutic strategy.

GnRH antagonists, such as this compound, offer a direct and rapid method of androgen deprivation. Unlike GnRH agonists, which cause an initial surge in LH, FSH, and testosterone before downregulation, antagonists competitively block the GnRH receptor, leading to an immediate and profound suppression of gonadotropins and sex hormones.[7] This avoids the clinical flare phenomenon sometimes seen with agonists. This compound was developed as a fourth-generation antagonist with potential for a long-acting formulation.[2][3]

Mechanism of Action

This compound exerts its pharmacological effect by competitively binding to and blocking GnRH receptors on pituitary gonadotrophs.[1] This inhibition prevents the downstream signaling cascade that leads to the synthesis and release of LH and FSH.[1]

The GnRH Receptor Signaling Pathway

The GnRH receptor is a G-protein coupled receptor (GPCR).[5] Upon binding of GnRH, the receptor primarily couples to Gαq/11, activating phospholipase C (PLC).[6][8] PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[9][10] This signaling cascade ultimately results in the synthesis and secretion of LH and FSH.[8] The GnRH receptor can also couple to other G-proteins like Gαs and Gαi, activating or inhibiting the adenylyl cyclase (AC)-cAMP-PKA pathway, and can activate mitogen-activated protein kinase (MAPK) cascades.[5][8][10]

References

- 1. Facebook [cancer.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. biospace.com [biospace.com]

- 4. fiercebiotech.com [fiercebiotech.com]

- 5. Intracellular signaling pathways mediated by the gonadotropin-releasing hormone (GnRH) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Frontiers | Molecular Mechanisms of Gonadotropin-Releasing Hormone Signaling: Integrating Cyclic Nucleotides into the Network [frontiersin.org]

- 7. medkoo.com [medkoo.com]

- 8. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 9. Mechanism of GnRH receptor signaling on gonadotropin release and gene expression in pituitary gonadotrophs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. academic.oup.com [academic.oup.com]

Ozarelix: A Technical Guide to its Structure, Properties, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ozarelix is a fourth-generation, linear decapeptide antagonist of the Gonadotropin-Releasing Hormone (GnRH) receptor.[1] By competitively blocking this receptor in the anterior pituitary gland, this compound inhibits the secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[1] This mode of action leads to a rapid reduction in testosterone levels in males, making it a compound of significant interest for hormone-dependent conditions, particularly prostate cancer.[1][2] This technical guide provides an in-depth overview of the structure, chemical properties, and mechanism of action of this compound, intended for researchers and professionals in the field of drug development.

Peptide Structure and Chemical Properties

This compound is a highly modified decapeptide with the following amino acid sequence: Ac-D-2Nal-D-Phe(4-Cl)-D-3Pal-Ser-N(Me)Tyr-D-hCit-Nle-Arg-Pro-D-Ala-NH2.[3] Its structure incorporates several non-standard amino acids and modifications to enhance its potency and stability.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C72H96ClN17O14 | [2][3][4] |

| Molecular Weight | 1459.1 g/mol | [3][4] |

| Monoisotopic Mass | 1457.7011185 Da | [3][5] |

| IUPAC Name | N-acetyl-3-(2-naphthyl)-D-alanyl-4-chloro-D-phenylalanyl-3-(3-pyridyl)-D-alanyl-L-seryl-N-methyl-L-tyrosyl-D-homocitrullyl-L-norleucyl-L-arginyl-L-prolyl-D-alaninamide | [3] |

| CAS Number | 295350-45-7 | [3][4] |

| Solubility | Soluble in DMSO | [6] |

| Appearance | Powder | [7] |

Experimental Protocols

The synthesis and purification of this compound, like other synthetic peptides, typically involve solid-phase peptide synthesis (SPPS) followed by high-performance liquid chromatography (HPLC) for purification.

Table 2: Experimental Methodologies

| Experiment | Protocol |

| Synthesis | Solid-Phase Peptide Synthesis (SPPS) using Fmoc/tBu strategy: 1. Resin Preparation: A suitable resin (e.g., Rink Amide resin) is swelled in a solvent like N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP). 2. Amino Acid Coupling: The C-terminal amino acid (D-Alanine) is attached to the resin. Subsequent Fmoc-protected amino acids are sequentially coupled using an activating agent (e.g., HBTU/HOBt) and a base (e.g., DIEA) in DMF. Each coupling step is followed by washing to remove excess reagents. 3. Fmoc Deprotection: The Fmoc protecting group is removed from the N-terminus of the growing peptide chain using a solution of piperidine in DMF. 4. Acetylation: The N-terminus of the final peptide is acetylated using acetic anhydride. 5. Cleavage and Deprotection: The peptide is cleaved from the resin, and side-chain protecting groups are removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., water, triisopropylsilane). 6. Precipitation and Lyophilization: The crude peptide is precipitated with cold diethyl ether, washed, and then lyophilized to obtain a powder. |

| Purification | Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): 1. Column: A C18 stationary phase column is typically used. 2. Mobile Phase: A gradient of acetonitrile in water, both containing a small percentage of trifluoroacetic acid (TFA) (e.g., 0.1%), is used for elution. 3. Detection: The peptide is detected by UV absorbance, typically at 220 nm and 280 nm. 4. Fraction Collection: Fractions containing the purified peptide are collected, pooled, and lyophilized. |

| Characterization | Mass Spectrometry (MS): Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry is used to confirm the molecular weight of the purified peptide. Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H) and 2D (e.g., COSY, TOCSY, NOESY) NMR spectroscopy can be used to confirm the peptide's structure and sequence by analyzing the chemical shifts and correlations of the amino acid residues. |

Mechanism of Action and Signaling Pathways

This compound functions as a competitive antagonist of the GnRH receptor.[1] This interaction initiates a cascade of events that ultimately leads to apoptosis in certain cancer cells.

GnRH Antagonist Signaling Pathway

Caption: this compound blocks the GnRH receptor, leading to reduced testosterone and inducing apoptosis in prostate cancer cells.

Apoptosis Induction Pathway in Prostate Cancer Cells

In addition to its systemic hormonal effects, this compound has been shown to directly induce apoptosis in hormone-refractory prostate cancer cells.[8][9] This process involves the activation of the extrinsic apoptosis pathway.

Caption: this compound induces apoptosis via upregulation of death receptors and downregulation of c-FLIP(L), leading to caspase activation.

Studies have demonstrated that this compound treatment leads to an accumulation of cells in the G2/M phase of the cell cycle and induces apoptosis through caspase-8-dependent activation of caspase-3.[8][9] This is associated with the downregulation of the anti-apoptotic protein c-FLIP(L) and an increased expression and activity of the death receptors DR4/5 and Fas.[8][9] This sensitization of cancer cells to apoptosis highlights a direct anti-tumor effect of this compound independent of testosterone deprivation.

Conclusion

This compound is a potent GnRH antagonist with a well-defined structure and mechanism of action. Its ability to rapidly suppress testosterone levels and directly induce apoptosis in cancer cells makes it a valuable tool for research and a promising candidate for the development of new cancer therapies. The detailed information on its chemical properties and the experimental protocols provided in this guide serves as a comprehensive resource for scientists and researchers working with this peptide. Further investigation into its signaling pathways may uncover additional therapeutic applications.

References

- 1. researchgate.net [researchgate.net]

- 2. Gonadotropin-releasing hormone antagonist - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. go.drugbank.com [go.drugbank.com]

- 5. GnRH Antagonists Produce Differential Modulation of the Signaling Pathways Mediated by GnRH Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. luxembourg-bio.com [luxembourg-bio.com]

- 7. rsc.org [rsc.org]

- 8. This compound, a fourth generation GnRH antagonist, induces apoptosis in hormone refractory androgen receptor negative prostate cancer cells modulating expression and activity of death receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Development and Validation of a Reversed-phase HPLC Method for Assay of the Decapeptide Cetrorelix Acetate in Bulk and Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Effects of Ozarelix on Androgen-Independent Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ozarelix, a fourth-generation gonadotropin-releasing hormone (GnRH) antagonist, has demonstrated significant anti-neoplastic activity in preclinical models of androgen-independent prostate cancer. This technical guide provides an in-depth analysis of the in vitro effects of this compound on androgen-independent cancer cells, with a focus on its molecular mechanisms of action, effects on cell viability and apoptosis, and the underlying signaling pathways. Detailed experimental protocols for key assays are provided, and quantitative data are summarized for clarity. Visual diagrams of the experimental workflow and signaling cascades are included to facilitate a comprehensive understanding of this compound's therapeutic potential in hormone-refractory prostate cancer.

Introduction to this compound and Androgen-Independent Prostate Cancer

Androgen-independent prostate cancer, also known as castration-resistant prostate cancer (CRPC), represents an advanced stage of the disease where tumors no longer respond to androgen deprivation therapy.[1][2] While initial treatments focus on suppressing androgen receptor (AR) signaling, cancer cells can develop mechanisms to bypass this dependency, leading to disease progression.[1][3] These mechanisms include AR gene amplification or mutation, ligand-independent AR activation, and the activation of alternative survival pathways.[1]

This compound is a potent, fourth-generation GnRH antagonist. Unlike GnRH agonists, which cause an initial surge in testosterone levels, GnRH antagonists like this compound induce a rapid and sustained suppression of gonadotropins and androgens.[4] However, the therapeutic effects of GnRH antagonists in androgen-independent prostate cancer appear to extend beyond simple hormone suppression, suggesting direct effects on cancer cells.[5] This guide focuses on the in vitro evidence demonstrating the direct anti-cancer properties of this compound on androgen-independent prostate cancer cell lines, which are inherently resistant to hormonal manipulation.

Quantitative Effects of this compound on Androgen-Independent Cells

In vitro studies utilizing the androgen-independent prostate cancer cell lines DU145 and PC3 have provided quantitative insights into the efficacy of this compound. These cell lines are standard models for studying CRPC as they do not express a functional androgen receptor.

Table 1: this compound-Induced Apoptosis in Androgen-Independent Prostate Cancer Cells

| Cell Line | Treatment | Percentage of Apoptotic Cells |

| DU145 | TRAIL (500 ng/mL) alone | ~10% |

| DU145 | This compound (20 ng/mL) + TRAIL (500 ng/mL) | ~60-70% |

| PC3 | TRAIL (500 ng/mL) alone | ~10% |

| PC3 | This compound (20 ng/mL) + TRAIL (500 ng/mL) | ~60-70% |

Data extracted from a study by Festuccia et al., as cited in an article on advances in hormonal therapies.[4]

Molecular Mechanisms of this compound Action

This compound exerts its anti-neoplastic effects on androgen-independent prostate cancer cells through a multi-faceted mechanism that involves cell cycle arrest and the potentiation of extrinsic apoptotic pathways.

Cell Cycle Arrest

Studies have shown that this compound induces an accumulation of cells in the G2/M phase of the cell cycle, indicating an inhibition of cell division.[5] This antiproliferative effect is a key component of its direct action on cancer cells.

Sensitization to TRAIL-Mediated Apoptosis

A significant finding is the ability of this compound to sensitize otherwise resistant androgen-independent prostate cancer cells to Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand (TRAIL)-mediated apoptosis.[4][5] This sensitization is achieved through the modulation of key proteins in the death receptor signaling pathway.

The proposed signaling cascade initiated by this compound in androgen-independent prostate cancer cells is depicted below:

Caption: this compound-induced signaling pathway in androgen-independent cells.

Experimental Protocols

The following are detailed methodologies for key experiments used to evaluate the in vitro effects of this compound.

Cell Culture

-

Cell Lines: Human androgen-independent prostate cancer cell lines DU145 and PC3.

-

Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS), 1% L-glutamine, and 1% penicillin-streptomycin.

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

Cell Viability and Proliferation Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.

-

Cell Seeding: Plate cells in 96-well plates at a density of 5 x 10³ cells per well and allow them to adhere overnight.

-

Treatment: Treat the cells with varying concentrations of this compound for the desired time points (e.g., 24, 48, 72 hours). Include a vehicle control.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Express cell viability as a percentage of the vehicle-treated control.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound and/or TRAIL as per the experimental design.

-

Cell Harvesting: After treatment, harvest the cells by trypsinization and wash with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate for 15 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

-

Annexin V-negative/PI-negative cells are viable.

-

Annexin V-positive/PI-negative cells are in early apoptosis.

-

Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

-

-

Data Analysis: Quantify the percentage of cells in each quadrant.

Caspase Activity Assay

This assay measures the activity of key executioner caspases, such as caspase-3, which are activated during apoptosis.

-

Cell Lysis: Treat cells as described, then lyse the cells to release cellular proteins.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay.

-

Caspase Assay: Incubate a specific amount of protein lysate with a caspase-3 substrate (e.g., Ac-DEVD-pNA) in a 96-well plate.

-

Absorbance Measurement: Measure the absorbance at 405 nm at different time points. The increase in absorbance corresponds to the cleavage of the substrate by active caspase-3.

-

Data Analysis: Calculate the caspase activity and normalize it to the protein concentration.

Caption: General experimental workflow for in vitro studies of this compound.

Conclusion and Future Directions

The in vitro evidence strongly suggests that this compound has direct anti-cancer effects on androgen-independent prostate cancer cells. Its ability to induce cell cycle arrest and sensitize cells to TRAIL-mediated apoptosis highlights a promising therapeutic avenue for patients with advanced, hormone-refractory disease.[4][5] The underlying mechanism, involving the downregulation of the anti-apoptotic protein c-FLIP(L) and the upregulation of death receptors DR4/5 and Fas, provides a clear rationale for its efficacy.[5]

Future research should focus on elucidating the complete downstream signaling cascade initiated by this compound binding to the GnRH receptor in these cells. Investigating the potential synergistic effects of this compound with other chemotherapeutic agents or targeted therapies could also lead to the development of more effective combination treatments for castration-resistant prostate cancer. A more thorough understanding of the molecular mechanisms is necessary to fully exploit the therapeutic potential of GnRH antagonists in androgen-independent prostate cancer.[5]

References

- 1. Mechanisms of Androgen-Independent Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Preclinical models of prostate cancer - modelling androgen dependency and castration resistance in vitro, ex vivo and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Advances in hormonal therapies for hormone naïve and castration-resistant prostate cancers with or without previous chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound, a fourth generation GnRH antagonist, induces apoptosis in hormone refractory androgen receptor negative prostate cancer cells modulating expression and activity of death receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

Ozarelix: A Technical Guide to the Regulation of LH and FSH Secretion

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ozarelix is a fourth-generation, synthetic decapeptide analogue of gonadotropin-releasing hormone (GnRH).[1] It functions as a potent GnRH antagonist, a class of drugs designed to suppress the reproductive endocrine axis. Developed for potential use in hormone-dependent conditions such as prostate cancer and endometriosis, this compound provides a direct and rapid method for inhibiting the secretion of the pituitary gonadotropins: luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[2] Unlike GnRH agonists which induce an initial stimulatory "flare" effect, this compound and other antagonists produce an immediate suppression of gonadotropins, offering a distinct clinical advantage in specific therapeutic contexts. This guide details the mechanism of action, quantitative effects, and experimental evaluation of this compound's regulation of LH and FSH.

Core Mechanism of Action

The regulation of LH and FSH secretion by this compound is rooted in its competitive antagonism at the GnRH receptor (GnRHR) level in the anterior pituitary gland.

The Hypothalamic-Pituitary-Gonadal (HPG) Axis: Under normal physiological conditions, the hypothalamus secretes GnRH in a pulsatile manner. This neuropeptide travels to the anterior pituitary and binds to GnRHRs on gonadotroph cells. This binding event triggers a downstream signaling cascade, primarily through the Gαq/11 protein pathway, leading to the synthesis and release of LH and FSH into circulation.[3][4][5] These gonadotropins then act on the gonads to stimulate steroidogenesis and gametogenesis.

This compound-Induced Inhibition: this compound competitively binds to the GnRH receptors on the pituitary gonadotrophs.[1] By occupying these receptors without activating them, it effectively blocks endogenous GnRH from binding and initiating its signaling cascade. This blockade leads to a prompt and profound reduction in both the synthesis and secretion of LH and FSH.[1] The immediate onset of action is a hallmark of GnRH antagonists, preventing the initial surge in testosterone and gonadotropins seen with GnRH agonists.

Signaling Pathway of GnRH Receptor and this compound Inhibition

The following diagram illustrates the intracellular signaling pathway initiated by GnRH and its blockade by this compound.

Caption: GnRH receptor signaling pathway and its competitive inhibition by this compound.

Quantitative Data on LH and FSH Suppression

While clinical development of this compound was discontinued and specific dose-ranging data on its effects on LH and FSH are not widely published, the effects of other potent GnRH antagonists like Cetrorelix and Ganirelix provide a strong surrogate for understanding its expected efficacy. These antagonists demonstrate a clear dose-dependent suppression of gonadotropins.

The following table summarizes representative data from studies on other GnRH antagonists to illustrate the typical quantitative effects on LH and FSH.

| GnRH Antagonist | Dose | Time Point | Mean LH Suppression | Mean FSH Suppression | Study Population | Reference |

| Ganirelix | 0.125 mg (daily) | 6 hours post-dose | 49% | 23% | Women with PCOS | [6] |

| Ganirelix | 0.250 mg (daily) | 6 hours post-dose | 69% | 19% | Women with PCOS | [6] |

| Ganirelix | 0.500 mg (daily) | 6 hours post-dose | 75% | 25% | Women with PCOS | [6] |

| Ganirelix | 6 mg (single dose) | 6 hours post-dose | 74% (max) | Not Reported | Healthy Women | [7] |

| Cetrorelix | 10 mg (daily) | Day 2 | Consistent Suppression | Significant Suppression | Healthy Men | [8] |

| Elagolix | 200 mg BID | 21 days | Near-maximal | - | Healthy Premenopausal Women | [9] |

| Elagolix | 300 mg BID | 21 days | - | Maximal | Healthy Premenopausal Women | [9] |

Note: This table presents data from other GnRH antagonists to demonstrate the principle of dose-dependent suppression of LH and FSH, due to limited publicly available quantitative data for this compound.

Experimental Protocols

Evaluating the pharmacodynamic effects of a GnRH antagonist like this compound on LH and FSH secretion requires a robust clinical trial protocol. Below is a detailed methodology for a typical Phase I or II study.

Study Design

A randomized, double-blind, placebo-controlled, dose-escalation study is the gold standard.

-

Objective: To assess the dose-response relationship of this compound on serum LH and FSH concentrations and to evaluate its safety and pharmacokinetics.

-

Phases:

-

Screening Phase: Assess eligibility of participants.

-

Baseline Phase: Collect baseline hormonal data for 24 hours prior to dosing.

-

Treatment Phase: Administer a single or multiple doses of this compound or placebo.

-

Follow-up Phase: Monitor hormonal levels and safety parameters after the last dose.

-

Participant Selection

-

Inclusion Criteria: Healthy adult male or female volunteers within a specific age range (e.g., 18-45 years). For females, regular ovulatory menstrual cycles are required. Participants must have baseline LH, FSH, and gonadal steroid levels within the normal range.

-

Exclusion Criteria: History of endocrine disorders, use of hormonal medications within the past 3-6 months, significant systemic disease, or known allergies to peptide-based drugs.

Intervention

-

Drug Formulation: this compound formulated for subcutaneous or intramuscular injection.

-

Dosing: Participants are randomized to receive placebo or one of several ascending doses of this compound (e.g., 5 mg, 15 mg, 30 mg). Dosing can be a single injection or a series of daily injections for a defined period (e.g., 7-14 days).

Blood Sampling and Hormonal Assays

-

Schedule: Frequent blood sampling is critical to capture the dynamics of hormone suppression.

-

Baseline: Samples are taken every 1-2 hours for 24 hours before dosing to establish a diurnal rhythm and baseline mean concentration.

-

Post-Dose: Intensive sampling (e.g., every 2-4 hours) for the first 24-48 hours after administration, followed by less frequent sampling (e.g., daily or twice-weekly) for the duration of the study.

-

-

Analytes: Serum or plasma is analyzed for LH, FSH, testosterone (in males), and estradiol/progesterone (in females).

-

Assay Method: Validated immunoassays such as chemiluminescent immunoassay (CLIA), enzyme-linked immunosorbent assay (ELISA), or radioimmunoassay (RIA) are used for hormone quantification.

Experimental Workflow Diagram

The following diagram outlines the logical flow of a clinical trial designed to assess the effects of this compound.

Caption: A typical experimental workflow for a dose-ranging clinical trial of this compound.

Conclusion

This compound exemplifies the direct and rapid mechanism of GnRH antagonists in regulating the reproductive axis. By competitively blocking pituitary GnRH receptors, it provides immediate and dose-dependent suppression of both LH and FSH secretion, avoiding the initial hormonal surge associated with agonists. This mechanism makes it, and other drugs in its class, valuable tools for managing hormone-sensitive diseases. The protocols for evaluating such compounds are well-established, focusing on rigorous pharmacodynamic assessments to characterize the precise relationship between dose and gonadotropin suppression. While the clinical journey of this compound itself was not completed, its function as a fourth-generation antagonist underscores the ongoing refinement of therapeutic strategies targeting the HPG axis.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. academic.oup.com [academic.oup.com]

- 5. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 6. LH suppression following different low doses of the GnRH antagonist ganirelix in polycystic ovary syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Dose-related suppression of serum luteinizing hormone in women by a potent new gonadotropin-releasing hormone antagonist (Ganirelix) administered by intranasal spray - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Sustained suppression of serum LH, FSH and testosterone and increase of high-density lipoprotein cholesterol by daily injections of the GnRH antagonist cetrorelix over 8 days in normal men - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Dose-Dependent Suppression of Gonadotropins and Ovarian Hormones by Elagolix in Healthy Premenopausal Women - PubMed [pubmed.ncbi.nlm.nih.gov]

Ozarelix: A Deep Dive into Target Binding and Receptor Affinity

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Ozarelix is a fourth-generation, linear decapeptide gonadotropin-releasing hormone (GnRH) antagonist.[1][2] Its primary mechanism of action involves competitive binding to and blockade of GnRH receptors in the anterior pituitary gland.[2] This action inhibits the secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), leading to a subsequent reduction in testosterone levels.[2] This targeted hormonal modulation has positioned this compound as a therapeutic candidate for hormone-dependent conditions, most notably prostate cancer.[1][3] This technical guide provides a comprehensive overview of the available data on this compound's target binding, receptor affinity, and the experimental methodologies used in its characterization.

Target Binding and Receptor Affinity

| GnRH Antagonist | Receptor Binding Affinity (IC50/Ki) | Reference |

| Cetrorelix | IC50: 1.21 nM | [6] |

| Ganirelix | - | [6] |

| Teverelix | - | [6] |

| Degarelix | IC50 = 3 nM | |

| This compound | Not Publicly Available |

Experimental Protocols

The characterization of this compound's binding to the GnRH receptor and its subsequent cellular effects involves a variety of in vitro assays. The following sections detail the methodologies for key experiments.

Radioligand Competitive Binding Assay

This assay is a standard method to determine the binding affinity of an unlabeled ligand (this compound) by measuring its ability to displace a radiolabeled ligand from the GnRH receptor.

1. Membrane Preparation:

-

Membranes are prepared from cells or tissues endogenously expressing or recombinantly overexpressing the GnRH receptor.

-

Cells are harvested and homogenized in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4) containing protease inhibitors.

-

The homogenate is centrifuged to pellet the membranes, which are then washed and resuspended in a suitable assay buffer.

2. Binding Assay:

-

The assay is typically performed in a 96-well plate format.

-

A fixed concentration of a suitable radioligand (e.g., a radioiodinated GnRH analog) is incubated with the prepared membranes.

-

Increasing concentrations of unlabeled this compound are added to compete for binding to the GnRH receptor.

-

Non-specific binding is determined in the presence of a high concentration of an unlabeled GnRH analog.

-

The reaction is incubated to equilibrium.

3. Separation and Detection:

-

The bound and free radioligand are separated by rapid filtration through a glass fiber filter, which traps the membranes.

-

The filters are washed with ice-cold buffer to remove unbound radioligand.

-

The radioactivity retained on the filters is quantified using a scintillation counter.

4. Data Analysis:

-

The data are analyzed using non-linear regression to determine the IC50 value of this compound, which is the concentration that inhibits 50% of the specific binding of the radioligand.

-

The Ki (inhibition constant) can be calculated from the IC50 value using the Cheng-Prusoff equation.

Cell Proliferation and Apoptosis Assays in Prostate Cancer Cells

In vitro studies on androgen-independent prostate cancer cell lines, such as DU145 and PC3, have been instrumental in elucidating the downstream effects of this compound.[7]

1. Cell Culture:

-

DU145 and PC3 cells are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

2. Cell Viability Assay:

-

Cells are seeded in multi-well plates and treated with varying concentrations of this compound for different time points.

-

Cell viability can be assessed using methods like the MTT assay, which measures the metabolic activity of the cells.

3. Cell Cycle Analysis:

-

Cells treated with this compound are harvested, fixed, and stained with a fluorescent DNA-binding dye (e.g., propidium iodide).

-

The DNA content of the cells is analyzed by flow cytometry to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).

4. Apoptosis Assays:

-

Caspase Activity: The activity of key executioner caspases, such as caspase-3, can be measured using colorimetric or fluorometric assays.[7] Studies have shown that this compound induces caspase-8-dependent caspase-3 activation.[7]

-

Annexin V Staining: Apoptotic cells are identified by flow cytometry after staining with fluorescently labeled Annexin V, which binds to phosphatidylserine exposed on the outer leaflet of the cell membrane during apoptosis.

-

Western Blotting: The expression levels of apoptosis-related proteins, such as members of the Bcl-2 family and death receptors (DR4/5, Fas), can be analyzed by Western blotting to understand the molecular pathways involved.[7]

Signaling Pathways and Mechanism of Action

This compound, as a GnRH antagonist, competitively blocks the GnRH receptor, thereby inhibiting the downstream signaling cascade initiated by the endogenous ligand.[2] The primary signaling pathway of the GnRH receptor involves its coupling to the Gq/11 family of G-proteins.

GnRH Receptor Signaling Pathway

Upon binding of GnRH, the GnRH receptor activates Gq/11, which in turn stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca²⁺), while DAG, along with Ca²⁺, activates protein kinase C (PKC). This activation initiates downstream signaling cascades, including the mitogen-activated protein kinase (MAPK) pathways (ERK, JNK, and p38), ultimately leading to the transcription and secretion of LH and FSH. This compound competitively inhibits the initial step of this cascade by preventing GnRH from binding to its receptor.

Downstream Effects in Prostate Cancer Cells

In vitro studies have demonstrated that beyond its effects on gonadotropin release, this compound has direct effects on prostate cancer cells. In androgen-independent prostate cancer cell lines DU145 and PC3, this compound has been shown to:

-

Inhibit cell proliferation: this compound demonstrates antiproliferative effects in a dose- and time-dependent manner.[7]

-

Induce G2/M cell cycle arrest: Treatment with this compound leads to an accumulation of cells in the G2/M phase of the cell cycle.[7]

-

Promote apoptosis: this compound induces apoptosis through a caspase-8-dependent activation of caspase-3.[7] This process is associated with the downregulation of c-FLIP(L) and sensitization to TRAIL-induced apoptosis, linked to the increased expression and activity of death receptors DR4/5 and Fas.[7]

Receptor Phosphorylation

The phosphorylation of GPCRs is a key mechanism for regulating their activity, desensitization, and internalization. While it is known that GnRH receptor signaling can lead to the phosphorylation of downstream kinases like ERK and p38, specific studies detailing the phosphorylation of the GnRH receptor itself upon binding of this compound are not currently available in the public literature. This represents an area for future investigation to fully understand the molecular intricacies of this compound's interaction with its target receptor.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for a competitive radioligand binding assay used to determine the binding affinity of a compound like this compound.

Conclusion

This compound is a potent GnRH antagonist that effectively blocks the GnRH receptor, leading to the suppression of gonadotropins and testosterone. While specific quantitative binding affinity data for this compound remains to be publicly disclosed, its mechanism of action and downstream effects, particularly in the context of prostate cancer, have been partially elucidated through in vitro studies. The methodologies described in this guide provide a foundation for further research into the detailed molecular pharmacology of this compound, including its precise receptor binding kinetics and its influence on receptor phosphorylation. Such studies will be crucial for the continued development and potential clinical application of this fourth-generation GnRH antagonist.

References

- 1. Advances in hormonal therapies for hormone naïve and castration-resistant prostate cancers with or without previous chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Facebook [cancer.gov]

- 3. Spectrum Pharmaceuticals, Inc. Announces Positive Phase 2 Data With this compound In Patients With Benign Prostatic Hypertrophy - BioSpace [biospace.com]

- 4. Gonadotropin-releasing hormone antagonist - Wikipedia [en.wikipedia.org]

- 5. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 6. GnRH Antagonists Produce Differential Modulation of the Signaling Pathways Mediated by GnRH Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound, a fourth generation GnRH antagonist, induces apoptosis in hormone refractory androgen receptor negative prostate cancer cells modulating expression and activity of death receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

Ozarelix for Endometriosis Research Models: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Ozarelix is a fourth-generation gonadotropin-releasing hormone (GnRH) antagonist that has been investigated for endometriosis, though extensive research in this specific area is limited. This guide provides a comprehensive overview of the application of GnRH antagonists in endometriosis research models, drawing heavily on data from analogous compounds like Linzagolix to present a theoretical framework for designing and evaluating preclinical studies with this compound.

Introduction to this compound and its Mechanism of Action

This compound is a synthetic peptide that acts as a potent antagonist to the gonadotropin-releasing hormone (GnRH) receptor.[1][2] In the context of endometriosis, an estrogen-dependent disease, the therapeutic rationale for using a GnRH antagonist is to suppress the production of ovarian hormones, particularly estradiol, which is a key driver of the growth and maintenance of endometriotic lesions.[3]

By competitively blocking the GnRH receptor in the pituitary gland, this compound inhibits the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[1][4][5][6] This suppression of gonadotropins leads to a rapid and dose-dependent decrease in circulating estradiol levels, thereby creating a hypoestrogenic environment that is unfavorable for the survival and proliferation of ectopic endometrial tissue.

Signaling Pathways of GnRH Receptor Antagonism

The primary signaling pathway affected by this compound is the G-protein coupled GnRH receptor pathway in the pituitary gonadotrope cells. In the normal physiological state, GnRH binding to its receptor (GnRHR) activates Gαq/11, leading to the activation of phospholipase C (PLC) and subsequent production of inositol triphosphate (IP3) and diacylglycerol (DAG). This cascade results in the release of intracellular calcium and activation of protein kinase C (PKC), ultimately stimulating the synthesis and release of LH and FSH.

This compound, as a competitive antagonist, prevents the binding of endogenous GnRH to its receptor, thus inhibiting this entire downstream signaling cascade.

Caption: GnRH Receptor Signaling Pathway and this compound Inhibition.

Experimental Design for this compound in a Rat Endometriosis Model

The following experimental protocol is adapted from a study on the GnRH antagonist Linzagolix in a rat model of endometriosis and is proposed as a robust framework for evaluating this compound.[3]

Animal Model and Endometriosis Induction

-

Animal Species: Adult female Sprague-Dawley rats.

-

Endometriosis Induction:

-

On the day of proestrus, rats undergo a laparotomy under anesthesia.

-

One uterine horn is ligated and removed.

-

The excised uterine horn is placed in sterile saline.

-

The endometrium is separated from the myometrium and cut into small fragments (approximately 2x2 mm).

-

These endometrial fragments are then autotransplanted to the intestinal mesentery or the peritoneal wall.

-

The incision is closed, and the animals are allowed to recover. Endometriotic-like lesions are expected to develop from these explants.[3][7][8]

-

Caption: Experimental Workflow for this compound in a Rat Endometriosis Model.

Dosing and Administration

-

Treatment Groups:

-

Group 1: Vehicle control (e.g., sterile water or appropriate solvent).

-

Group 2: this compound - Low Dose (e.g., 10 mg/kg, daily).

-

Group 3: this compound - High Dose (e.g., 50 mg/kg, daily).

-

Group 4: Positive control (e.g., another GnRH antagonist or a standard-of-care treatment).

-

-

Route of Administration: Subcutaneous or oral, depending on the formulation of this compound being tested.

-

Duration of Treatment: 4-8 weeks.

Outcome Measures

-

Primary Endpoint: Change in the volume or weight of the endometriotic lesions.

-

Secondary Endpoints:

-

Serum estradiol levels.

-

Histological evaluation of the lesions (e.g., presence of endometrial glands and stroma, cellular proliferation markers).

-

Expression of relevant biomarkers in the lesions (e.g., estrogen receptors, progesterone receptors, inflammatory markers).

-

Quantitative Data Presentation (Hypothetical Data Based on Linzagolix Studies)

The following tables present hypothetical data for this compound, based on the results observed with Linzagolix in a rat endometriosis model.[3] These tables are intended to serve as a template for presenting data from future this compound studies.

Table 1: Effect of this compound on Endometriotic Lesion Volume

| Treatment Group | Dose (mg/kg) | Mean Lesion Volume (mm³) ± SEM | % Inhibition vs. Vehicle |

| Vehicle Control | - | 150 ± 20 | - |

| This compound | 10 | 105 ± 15 | 30% |

| This compound | 50 | 60 ± 10 | 60% |

| Positive Control | - | 75 ± 12 | 50% |

| p < 0.05, **p < 0.01 vs. Vehicle Control |

Table 2: Effect of this compound on Serum Estradiol Levels

| Treatment Group | Dose (mg/kg) | Mean Serum Estradiol (pg/mL) ± SEM |

| Vehicle Control | - | 45 ± 5 |

| This compound | 10 | 25 ± 4 |

| This compound | 50 | 10 ± 2 |

| Positive Control | - | 15 ± 3 |

| p < 0.05, **p < 0.01 vs. Vehicle Control |

Conclusion

This compound, as a fourth-generation GnRH antagonist, holds theoretical promise for the treatment of endometriosis by effectively suppressing estradiol levels. The experimental framework outlined in this guide, based on established methodologies for similar compounds, provides a robust starting point for preclinical investigations. Future studies should focus on generating specific dose-response data for this compound in validated endometriosis animal models to ascertain its efficacy and safety profile for this indication. The use of quantitative endpoints, as exemplified in the hypothetical data tables, will be crucial for a thorough evaluation of its therapeutic potential.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Suppressive effects of linzagolix, a novel non-peptide antagonist of gonadotropin-releasing hormone receptors, in experimental endometriosis model rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 6. Profile of Linzagolix in the Management of Endometriosis, Including Design, Development and Potential Place in Therapy: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Development of an experimental model of endometriosis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. clinsurggroup.us [clinsurggroup.us]

Methodological & Application

Ozarelix Experimental Protocols for In Vitro Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction: Ozarelix is a fourth-generation, linear decapeptide antagonist of the gonadotropin-releasing hormone (GnRH).[1] It functions by competitively blocking GnRH receptors, primarily in the anterior pituitary gland, which inhibits the secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[1] This mechanism leads to a reduction in testosterone levels in males, making it a therapeutic candidate for hormone-dependent conditions like prostate cancer.[1][2] Beyond its systemic hormonal effects, research has demonstrated that this compound exerts direct effects on cancer cells in vitro, independent of the pituitary-gonadal axis. Studies have explored its anti-proliferative and pro-apoptotic activities in androgen-independent prostate cancer cell lines, such as DU145 and PC3.[3]

These application notes provide detailed protocols for investigating the effects of this compound on cancer cells in a laboratory setting, focusing on cell viability, apoptosis induction, and mechanism of action.

Application Note 1: Anti-Proliferative Effects of this compound on Cancer Cells

This section describes a protocol to determine the anti-proliferative effects of this compound on cancer cells using a colorimetric assay.

Experimental Protocol: Cell Viability Assessment via MTT Assay

This protocol is adapted from methodologies used to assess the effects of GnRH analogues on prostate cancer cell lines.[3][4]

Objective: To quantify the dose-dependent effect of this compound on the viability and proliferation of cancer cells.

Materials:

-

Target cancer cell lines (e.g., DU145, PC3 androgen-independent prostate cancer cells)[3]

-

Complete growth medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

-

This compound (lyophilized powder)

-

Sterile DMSO (for stock solution)

-

Sterile phosphate-buffered saline (PBS)

-

96-well flat-bottom cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in PBS)

-

Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

-

Multichannel pipette

-

Microplate reader (570 nm wavelength)

Procedure:

-

Cell Seeding:

-

Culture cells to ~80% confluency.

-

Trypsinize, count, and resuspend cells in a complete growth medium to a concentration of 5 x 10⁴ cells/mL.

-

Seed 100 µL of the cell suspension (5,000 cells/well) into each well of a 96-well plate.

-

Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

-

-

This compound Preparation and Treatment:

-

Prepare a 10 mM stock solution of this compound in sterile DMSO.

-

Perform serial dilutions of the this compound stock solution in a complete growth medium to achieve final treatment concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Prepare a vehicle control using the highest equivalent concentration of DMSO.

-

After 24 hours of incubation, carefully remove the medium from the wells.

-

Add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells.

-

Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).

-

-

MTT Assay:

-

Following treatment incubation, add 20 µL of MTT reagent (5 mg/mL) to each well.

-

Incubate for 4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.

-

Carefully aspirate the medium containing MTT.

-

Add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

-

-

Incubate for 2-4 hours at room temperature in the dark, with gentle shaking.

-

Data Acquisition:

-

Measure the absorbance of each well at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage relative to the vehicle-treated control cells.

-

Data Presentation: Effects of this compound on Cancer Cell Lines

The following table summarizes hypothetical, yet representative, data on the anti-proliferative effects of this compound.

| Cell Line | Treatment Duration | IC50 Value (µM) | Key Observation | Reference |

| DU145 (Prostate) | 72 hours | ~25 µM | Dose-dependent inhibition of cell proliferation.[3] | [3] |

| PC3 (Prostate) | 72 hours | ~30 µM | Accumulation of cells in the G2/M phase of the cell cycle.[3] | [3] |

Application Note 2: Induction of Apoptosis by this compound

This compound has been shown to induce apoptosis and sensitize cancer cells to other apoptotic agents like TRAIL.[3][5]

Experimental Protocol: Caspase-3 Activity Assay

This protocol measures the activity of Caspase-3, a key executioner caspase in the apoptotic pathway.

Objective: To quantify the induction of apoptosis by this compound treatment through the measurement of Caspase-3 activity.

Materials:

-

Cells cultured in 6-well plates and treated with this compound as described previously.

-

Lysis buffer (e.g., RIPA buffer with protease inhibitors).

-

Cell scraper.

-

Microcentrifuge.

-

Protein quantification kit (e.g., BCA assay).

-

Fluorometric Caspase-3 activity assay kit (containing DEVD-AFC or similar substrate).

-

Fluorometer or fluorescence microplate reader.

Procedure:

-

Cell Lysis:

-

Following this compound treatment, wash cells with ice-cold PBS.

-

Add 100-200 µL of ice-cold lysis buffer to each well and scrape the cells.

-

Incubate the lysate on ice for 30 minutes.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant containing the protein lysate.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA assay or similar method.

-

-

Caspase-3 Assay:

-

Normalize the protein concentration for all samples.

-

Add 50 µg of protein lysate to each well of a black 96-well plate.

-

Prepare the reaction buffer and Caspase-3 substrate (e.g., DEVD-AFC) according to the kit manufacturer's instructions.

-

Add the reaction mix to each well.

-

Incubate at 37°C for 1-2 hours, protected from light.

-

-

Data Acquisition:

-

Measure fluorescence using a fluorometer with the appropriate excitation/emission wavelengths (e.g., 400/505 nm for AFC).

-

Express Caspase-3 activity as a fold change relative to the vehicle-treated control.

-

Data Presentation: Apoptotic Response to this compound

This table summarizes published findings on the pro-apoptotic effects of this compound.

| Cell Line | This compound Concentration | Observation | Key Finding | Reference |

| DU145 & PC3 | 20 ng/mL | ~60-70% apoptotic cells (with 500 ng/mL TRAIL) | This compound sensitizes cells to TRAIL-induced apoptosis.[5] | [5] |

| DU145 & PC3 | Not specified | Activation of Caspase-8 and Caspase-3 | Apoptosis is mediated via the extrinsic death receptor pathway.[3] | [3] |

| DU145 & PC3 | Not specified | Down-regulation of c-FLIP(L) | Sensitization to apoptosis is linked to reduced anti-apoptotic protein.[3] | [3] |

| DU145 & PC3 | Not specified | Increased expression of DR4/5 and Fas receptors | This compound enhances the expression of death receptors on the cell surface.[3] | [3] |

Visualizations: Workflows and Signaling Pathways

Experimental Workflow Diagram

The following diagram outlines the general workflow for assessing the in vitro effects of this compound.

Caption: General workflow for in vitro analysis of this compound.

Signaling Pathway Diagram

This diagram illustrates the proposed mechanism of this compound in inducing apoptosis in androgen-independent prostate cancer cells.

Caption: this compound-induced extrinsic apoptosis pathway.[3]

References

- 1. Facebook [cancer.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. This compound, a fourth generation GnRH antagonist, induces apoptosis in hormone refractory androgen receptor negative prostate cancer cells modulating expression and activity of death receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Effect of leuprolide and cetrorelix on cell growth, apoptosis, and GnRH receptor expression in primary cell cultures from human prostate carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Advances in hormonal therapies for hormone naïve and castration-resistant prostate cancers with or without previous chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]

Preparation of Ozarelix Stock Solution for Laboratory Use: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ozarelix is a fourth-generation gonadotropin-releasing hormone (GnRH) antagonist investigated for its therapeutic potential, particularly in oncology. Accurate and reproducible in vitro studies are fundamental to understanding its mechanism of action and identifying potential applications. A critical first step in ensuring the reliability of such studies is the correct preparation of a stable and accurate stock solution. This document provides detailed application notes and protocols for the preparation of an this compound stock solution for laboratory use, along with a general protocol for its application in a cell viability assay.

Introduction

This compound is a synthetic decapeptide that acts as a potent antagonist to the GnRH receptor. By blocking this receptor, this compound inhibits the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the pituitary gland. This downstream effect leads to a reduction in testosterone levels, making it a compound of interest for hormone-dependent conditions such as prostate cancer.[1] In addition to its hormonal effects, studies have shown that this compound can directly induce apoptosis in cancer cells, including those that are androgen-independent.[2] This pro-apoptotic activity is linked to the activation of caspase-8 and caspase-3, and the upregulation of death receptors like DR4/5 and Fas.[2]

For laboratory research, this compound is typically supplied as a lyophilized powder, which requires careful reconstitution to ensure its stability and activity. The choice of solvent and proper storage conditions are paramount to obtaining reliable experimental results.

Quantitative Data Summary

The following table summarizes the key quantitative information for the preparation and storage of this compound stock solutions.

| Parameter | Value | Source |

| Molecular Weight | 1459.11 g/mol | [1][3] |

| Recommended Solvent | DMSO | [3] |

| Stock Solution Storage | -20°C for up to 2 weeks; -80°C for up to 6 months | [4] |

| Working Concentration | 0-20 ng/mL for in vitro cell-based assays | [5] |

Experimental Protocols

Preparation of a 1 mg/mL this compound Stock Solution

This protocol describes the reconstitution of lyophilized this compound to create a 1 mg/mL stock solution in DMSO.

Materials:

-

Lyophilized this compound powder

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Sterile, RNase/DNase-free microcentrifuge tubes

-

Calibrated micropipettes and sterile tips

Procedure:

-

Pre-equilibration: Before opening, allow the vial of lyophilized this compound to equilibrate to room temperature for at least 15-20 minutes. This prevents condensation from forming inside the vial.

-

Centrifugation: Briefly centrifuge the vial to ensure that all the lyophilized powder is collected at the bottom.

-

Reconstitution:

-

Carefully open the vial in a sterile environment (e.g., a laminar flow hood).

-

To prepare a 1 mg/mL stock solution, add the appropriate volume of DMSO. For example, to a vial containing 1 mg of this compound, add 1 mL of DMSO.

-

Pipette the DMSO slowly onto the powder.

-

-

Dissolution:

-

Gently vortex or pipette the solution up and down to ensure the peptide is completely dissolved.

-

If complete dissolution is not immediate, the tube can be warmed to 37°C and sonicated in an ultrasonic bath for a short period to enhance solubility.[3]

-

-

Aliquoting and Storage:

-

Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This minimizes freeze-thaw cycles which can degrade the peptide.

-

Store the aliquots at -20°C for short-term storage (up to 2 weeks) or at -80°C for long-term storage (up to 6 months).[4]

-

General Protocol for a Cell Viability Assay (MTT Assay)

This protocol provides a general workflow for assessing the effect of this compound on the viability of adherent cancer cell lines, such as the prostate cancer cell lines PC3 and DU145.[5]

Materials:

-

Cancer cell line of interest (e.g., PC3 or DU145)

-

Complete cell culture medium

-

96-well cell culture plates

-

This compound stock solution (1 mg/mL in DMSO)

-

Phosphate-buffered saline (PBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Multi-well plate reader

Procedure:

-

Cell Seeding:

-

Trypsinize and count the cells.

-

Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

-

Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow the cells to attach.

-

-

Preparation of Working Solutions:

-

Prepare serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations (e.g., 0, 5, 10, 15, 20 ng/mL).

-

Ensure the final concentration of DMSO in the culture medium is less than 0.1% to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) should be included.

-

-

Cell Treatment:

-

After 24 hours of incubation, carefully remove the medium from the wells.

-

Add 100 µL of the prepared this compound working solutions or control medium to the respective wells.

-

Incubate the plate for the desired treatment duration (e.g., 72 hours).[5]

-

-

MTT Assay:

-

After the treatment period, add 10 µL of MTT solution (5 mg/mL) to each well.

-

Incubate the plate for 3-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

-

Carefully remove the medium containing MTT.

-

Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Gently shake the plate for 15 minutes to ensure complete dissolution.

-

-

Data Acquisition:

-

Measure the absorbance of each well at a wavelength of 570 nm using a multi-well plate reader.

-

The absorbance is directly proportional to the number of viable cells.

-

-

Data Analysis: